molecular formula C19H24ClN5O4 B12419101 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

Cat. No.: B12419101
M. Wt: 424.9 g/mol
InChI Key: LYASKMMJFCEPIG-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride): is a deuterated derivative of Alfuzosin, an alpha-1 adrenergic antagonist. This compound is primarily used in research settings, particularly in the study of alpha-1 adrenergic receptors and their role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and isotopic enrichment required for research applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings, particularly in the study of drug metabolism and receptor interactions .

Biological Activity

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is a derivative of alfuzosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). This compound has garnered attention for its potential therapeutic effects and unique pharmacological properties. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Alfuzosin and its derivatives, including 2,3,4,5-Tetradehydro Alfuzosin-d3, exert their effects by selectively antagonizing the alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to smooth muscle relaxation , which alleviates urinary symptoms associated with BPH such as difficulty in urination and increased urinary frequency .

Pharmacokinetics

The pharmacokinetic profile of 2,3,4,5-Tetradehydro Alfuzosin-d3 is expected to mirror that of alfuzosin:

  • Absorption : The compound is rapidly absorbed following oral administration. The bioavailability of alfuzosin is reported to be around 49% under fed conditions .
  • Distribution : It has a volume of distribution (Vd) of approximately 3.2 L/kg and shows high tissue affinity for prostatic tissues .
  • Metabolism : The compound undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes. Only about 11% is excreted unchanged in urine; the majority is eliminated as metabolites in feces .
  • Half-life : The elimination half-life of alfuzosin is around 5 to 8 hours .

Clinical Studies

Numerous clinical trials have evaluated the efficacy of alfuzosin in treating BPH. For instance:

  • A study involving 839 men over two years demonstrated significant improvements in lower urinary tract symptoms (LUTS), with a notable reduction in the International Prostate Symptom Score (IPSS) by an average of 7 points (38.5% improvement) after treatment with alfuzosin 10 mg daily .
  • Another randomized controlled trial showed that alfuzosin significantly increased urine peak flow rate (Qmax) by 30% after the first dose and reduced detrusor pressure and residual urine volume .

Case Studies

A case study involving patients with chronic heart failure indicated that alfuzosin did not significantly alter pharmacokinetics or safety profiles compared to patients without heart failure. This suggests a favorable safety profile for patients with comorbidities .

Comparative Analysis

The following table summarizes key pharmacological parameters of 2,3,4,5-Tetradehydro Alfuzosin-d3 compared to standard alfuzosin:

ParameterAlfuzosin2,3,4,5-Tetradehydro Alfuzosin-d3
MechanismAlpha-1 antagonistAlpha-1 antagonist
Bioavailability~49%TBD
Volume of Distribution~3.2 L/kgTBD
MetabolismHepatic via CYP3A4TBD
Elimination Half-Life5-8 hoursTBD
Clinical IndicationsBPHResearch applications

Properties

Molecular Formula

C19H24ClN5O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;

InChI Key

LYASKMMJFCEPIG-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Canonical SMILES

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.